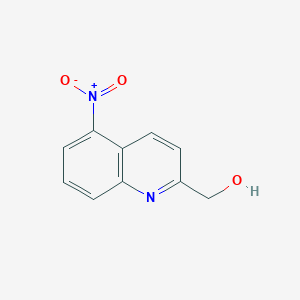![molecular formula C25H35F2NO2Si B8687036 (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B8687036.png)
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a cyclohepta[b]pyridin ring system and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol typically involves multiple steps, including the formation of the cyclohepta[b]pyridin ring system and the introduction of the difluorophenyl and triisopropylsilyloxy groups. Common synthetic routes may include:
Formation of the Cyclohepta[b]pyridin Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the triisopropylsilyloxy group can be added using silylation reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorophenyl group can be reduced to form a non-fluorinated phenyl group.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the difluorophenyl group may yield a phenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its difluorophenyl group may impart unique properties that make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its silyloxy group can impart hydrophobicity and stability, making it useful in coatings, adhesives, and other applications.
Mecanismo De Acción
The mechanism of action of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The difluorophenyl group may enhance binding affinity and specificity, while the silyloxy group may improve pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: The parent compound with unique structural features.
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound lacking the silyloxy group.
(5S,6S,9R)-6-phenyl-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound with a phenyl group instead of a difluorophenyl group.
Uniqueness
The presence of both the difluorophenyl and triisopropylsilyloxy groups in this compound imparts unique properties that may enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C25H35F2NO2Si |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol |
InChI |
InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3/t19-,22+,25-/m0/s1 |
Clave InChI |
HFAMMJDRXIUNAY-SWHJIRTISA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-](/img/structure/B8686958.png)






![4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B8687009.png)


![1,2,3,4-Tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8687025.png)



